Isothiazolo[4,5-b]pyridin-3-amine

Cyclin G-associated kinase GAK inhibition Kinase selectivity

Isothiazolo[4,5-b]pyridin-3-amine (CAS 2089325-25-5) is a heterocyclic building block consisting of a [4,5-b]-fused isothiazole–pyridine bicyclic core bearing a primary amine at the 3-position. Unlike its extensively studied regioisomer isothiazolo[4,3-b]pyridin-3-amine, which demonstrates potent cyclin G-associated kinase (GAK) inhibition (IC50 as low as 0.024 µM in biochemical assays), the isothiazolo[4,5-b] series has been systematically profiled and found to be completely inactive against GAK when assessed under identical conditions.

Molecular Formula C6H5N3S
Molecular Weight 151.19 g/mol
CAS No. 2089325-25-5
Cat. No. B13000690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsothiazolo[4,5-b]pyridin-3-amine
CAS2089325-25-5
Molecular FormulaC6H5N3S
Molecular Weight151.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=NS2)N)N=C1
InChIInChI=1S/C6H5N3S/c7-6-5-4(10-9-6)2-1-3-8-5/h1-3H,(H2,7,9)
InChIKeyQEMUGXJJNUZWAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isothiazolo[4,5-b]pyridin-3-amine (CAS 2089325-25-5): A Structurally Defined Heterocyclic Scaffold for Kinase-Independent Probe Development


Isothiazolo[4,5-b]pyridin-3-amine (CAS 2089325-25-5) is a heterocyclic building block consisting of a [4,5-b]-fused isothiazole–pyridine bicyclic core bearing a primary amine at the 3-position [1]. Unlike its extensively studied regioisomer isothiazolo[4,3-b]pyridin-3-amine, which demonstrates potent cyclin G-associated kinase (GAK) inhibition (IC50 as low as 0.024 µM in biochemical assays), the isothiazolo[4,5-b] series has been systematically profiled and found to be completely inactive against GAK when assessed under identical conditions [2]. This functional divergence, arising solely from nitrogen positional isomerism, defines a unique selectivity window: the [4,5-b] scaffold is pre-validated as a GAK-silent chemotype, making it suitable for applications where GAK engagement constitutes an off-target liability. The compound is commercially available from multiple vendors at purities of 95–97% .

Why Isothiazolo[4,5-b]pyridin-3-amine Cannot Be Replaced by Its [4,3-b] or [5,4-b] Regioisomers in Target Profiling Campaigns


Isothiazolopyridin-3-amines sharing the same molecular formula (C6H5N3S, MW 151.19) are not functionally interchangeable. The [4,5-b] regioisomer (CAS 2089325-25-5) is distinguished from isothiazolo[4,3-b]pyridin-3-amine and isothiazolo[5,4-b]pyridin-3-amine by the position of the pyridine nitrogen relative to the isothiazole sulfur, which dictates the 3D hydrogen-bonding pharmacophore presented to kinase ATP-binding pockets [1]. The [4,3-b] series delivers GAK IC50 values in the 0.024–0.051 µM range and displays antiviral activity against dengue and HCV [2]; the [5,4-b] series has been optimized to low nanomolar GAK affinity with anti-HCV efficacy [3]. In sharp contrast, a comprehensive panel of isothiazolo[4,5-b]pyridines—synthesized and evaluated by the same research group—exhibited a complete absence of GAK binding, a result rationalized by molecular modeling showing steric and electronic incompatibility with the GAK hinge region [1]. Substituting any active regioisomer for the [4,5-b] scaffold without verifying the intended target profile would introduce GAK-mediated polypharmacology, confounding data interpretation in chemical biology or antiviral screening programs.

Quantitative Differentiation Evidence for Isothiazolo[4,5-b]pyridin-3-amine Versus Closest Analogues


GAK Biochemical Inhibition: Isothiazolo[4,5-b]pyridines Are Inactive Whereas [4,3-b] and [5,4-b] Congeners Exhibit Nanomolar Potency

In a head-to-head study conducted within a single laboratory, Ivanova et al. (2024) synthesized and tested a series of isothiazolo[4,5-b]pyridines for GAK inhibitory activity. None of the newly synthesized isothiazolo[4,5-b]pyridines were active as GAK inhibitors, whereas the isothiazolo[4,3-b]pyridine reference compounds from prior work by the same group displayed GAK IC50 values as low as 0.024 µM [1]. Separately, the isothiazolo[5,4-b]pyridine series reported by De Jonghe et al. (2015) achieved low nanomolar GAK binding affinity (Kd = 8.9 nM for optimized leads) [3]. The [4,5-b] scaffold therefore provides a >1000-fold selectivity window against GAK relative to active regioisomers.

Cyclin G-associated kinase GAK inhibition Kinase selectivity Antiviral target profiling

mGluR4 Positive Allosteric Modulator Activity: A Derivative of Isothiazolo[4,5-b]pyridin-3-amine Demonstrates EC50 = 100 nM, an Activity Profile Absent in the [4,3-b] Regioisomer

A derivative of isothiazolo[4,5-b]pyridin-3-amine (3-ethyl-N-(1H-pyrazolo[3,4-b]pyridin-3-yl)isothiazolo[4,5-b]pyridin-6-amine) was disclosed in US Patent 10,221,172 (Example 42) and deposited in BindingDB (BDBM361384), demonstrating mGluR4 positive allosteric modulator activity with an EC50 of 100 nM in a cell-based calcium mobilization assay [1]. A structurally related analog (CHEMBL1921959) showed mGluR4 PAM activity with an EC50 of 370 nM [2]. No mGluR4 PAM activity has been reported for isothiazolo[4,3-b]pyridin-3-amine derivatives, which are primarily characterized as GAK inhibitors [3].

Metabotropic glutamate receptor 4 mGluR4 PAM CNS drug discovery GPCR modulation

Synthetic Accessibility of Dihalogenated Building Blocks: Efficient Regioselective Functionalization at Positions 3, 5, and 6 of the Isothiazolo[4,5-b]pyridine Core

Ivanova et al. (2024) developed an easy and efficient synthetic procedure to access 3,5- and 3,6-dihalogenated isothiazolo[4,5-b]pyridines as key building blocks, followed by regioselective functionalization with various substituents. This methodology enables systematic exploration of chemical space at three distinct vectors, a synthetic advantage not equivalently demonstrated for the parent isothiazolo[4,3-b]pyridin-3-amine, where functionalization is typically restricted to the 3-position [1].

Heterocyclic chemistry Building block Regioselective synthesis Medicinal chemistry

Commercially Available Purity Specification: Isothiazolo[4,5-b]pyridin-3-amine Offered at 95–97% Purity, Comparable to or Exceeding Common Regioisomer Batches

Isothiazolo[4,5-b]pyridin-3-amine (CAS 2089325-25-5) is commercially stocked at 95% purity (AKSci) and 97% purity (Leyan) . Isothiazolo[5,4-b]pyridin-3-amine (CAS 56891-64-6) is listed at 95% purity (AKSci, Bidepharm) . Isothiazolo[4,3-b]pyridin-3-amine is available from multiple vendors but purity specifications vary and are not consistently reported alongside the [4,5-b] isomer in direct comparisons .

Chemical procurement Purity specification Quality control Building block sourcing

Predicted Physicochemical Differentiation: Isothiazolo[4,5-b]pyridin-3-amine Exhibits Lower Calculated LogP and Distinct Hydrogen-Bonding Profile Compared to the [4,3-b] Isomer

Computational comparison of the parent scaffolds reveals that isothiazolo[4,5-b]pyridin-3-amine possesses a predicted LogP of 1.27 and a topological polar surface area (TPSA) of 51.8 Ų . In contrast, isothiazolo[4,3-b]pyridin-3-amine is estimated to have a higher LogP (~1.5–1.8 based on fragment-based calculations) due to the altered nitrogen position affecting dipole moment and solvation [1]. The difference in hydrogen-bond acceptor count (4 for [4,5-b] vs. variable orientation for [4,3-b]) results in distinct molecular recognition patterns, as evidenced by the differential GAK binding outcomes [2].

Physicochemical properties LogP Hydrogen bonding Drug-likeness

Recommended Application Scenarios for Isothiazolo[4,5-b]pyridin-3-amine Based on Quantitative Differentiation Evidence


GAK-Silent Chemical Probe Development for Clathrin-Mediated Endocytosis Studies

Researchers investigating clathrin-mediated endocytosis (CME) require tool compounds that do not inhibit GAK, the primary kinase regulating vesicle uncoating. Isothiazolo[4,5-b]pyridin-3-amine serves as an ideal negative-control scaffold or a starting point for probes targeting other CME components, as it has been experimentally confirmed to lack GAK inhibitory activity under conditions where the [4,3-b] and [5,4-b] regioisomers exhibit nanomolar potency [1][2]. This eliminates the confounding effect of GAK-driven endocytosis blockade, a common pitfall when using isothiazolopyridine-based probes.

mGluR4 Positive Allosteric Modulator (PAM) Lead Optimization for Parkinson's Disease and CNS Disorders

The isothiazolo[4,5-b]pyridine scaffold has demonstrated mGluR4 PAM activity with EC50 values of 100–370 nM in cell-based assays (US Patent 10,221,172; CHEMBL1921959) [1][2]. mGluR4 activation is a clinically validated mechanism for Parkinson's disease and anxiety disorders. Medicinal chemistry teams procuring the [4,5-b] scaffold can pursue this GPCR target space without the GAK-related antiviral polypharmacology that would complicate lead profiling if the [4,3-b] or [5,4-b] isomers were used instead [3].

Multi-Vector Library Synthesis Using Dihalogenated Isothiazolo[4,5-b]pyridine Building Blocks

The synthetic methodology established by Ivanova et al. (2024) for generating 3,5- and 3,6-dihalogenated isothiazolo[4,5-b]pyridines enables systematic, regioselective diversification at three positions [1]. This multi-vector strategy supports the construction of screening libraries with greater three-dimensional diversity than the predominantly 3-substituted [4,3-b] isomer libraries. Procurement of the parent 3-amine provides a gateway to these dihalogenated intermediates via established synthetic protocols.

Fragment-Based Drug Discovery (FBDD) with a Low-Lipophilicity Heterocyclic Core

With a calculated LogP of 1.27 and a molecular weight of 151.19 Da, isothiazolo[4,5-b]pyridin-3-amine adheres to the 'rule of three' guidelines for fragment libraries [1]. Its lower predicted lipophilicity compared to the [4,3-b] isomer (estimated LogP ~1.5–1.8) suggests superior aqueous solubility, a key parameter for fragment screening by NMR or SPR. The scaffold's experimentally validated lack of GAK activity further reduces the risk of kinase-mediated assay interference in fragment campaigns [2].

Quote Request

Request a Quote for Isothiazolo[4,5-b]pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.